

An In-depth Technical Guide to (Z)-4-methoxybut-3-en-2-one

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Compound of Interest

Compound Name: 4-Methoxy-3-buten-2-one

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Abstract

(Z)-4-methoxybut-3-en-2-one, a versatile four-carbon building block, holds a significant position in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and established applications, with a particular focus on its role as a key precursor in the synthesis of complex molecules. While its utility as a synthetic intermediate is well-documented, a thorough review of the current scientific literature reveals a notable absence of studies pertaining to its biological activity and potential applications in drug development. This document summarizes the available chemical data and outlines a representative synthetic protocol.

Chemical Identity and Properties

(Z)-4-methoxybut-3-en-2-one is systematically named (3Z)-4-methoxybut-3-en-2-one according to IUPAC nomenclature.^[1] It is a ketone and an ether, with the (Z)-isomer indicating that the higher priority substituents on the double bond are on the same side.

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	(3Z)-4-methoxybut-3-en-2-one	[1]
Synonyms	(Z)-4-methoxybut-3-en-2-one, 4-Methoxy-3-buten-2-one	[1][2]
CAS Number	4652-27-1	[1][3]
Molecular Formula	C ₅ H ₈ O ₂	[1][3]
Molecular Weight	100.12 g/mol	[1][3]
Boiling Point	200 °C (lit.)	[2]
Density	0.982 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.468 (lit.)	[2]

Synthesis of (Z)-4-methoxybut-3-en-2-one

While specific, detailed, and validated experimental protocols for the synthesis of (Z)-4-methoxybut-3-en-2-one are not readily available in the public domain, a plausible synthetic route can be constructed based on established organic chemistry principles for analogous compounds. A common approach involves the condensation of acetone with an orthoformate in the presence of an acid catalyst.

Representative Experimental Protocol

Materials:

- Acetone
- Trimethyl orthoformate
- p-Toluenesulfonic acid (catalyst)
- Anhydrous solvent (e.g., Toluene)
- Saturated aqueous sodium bicarbonate solution

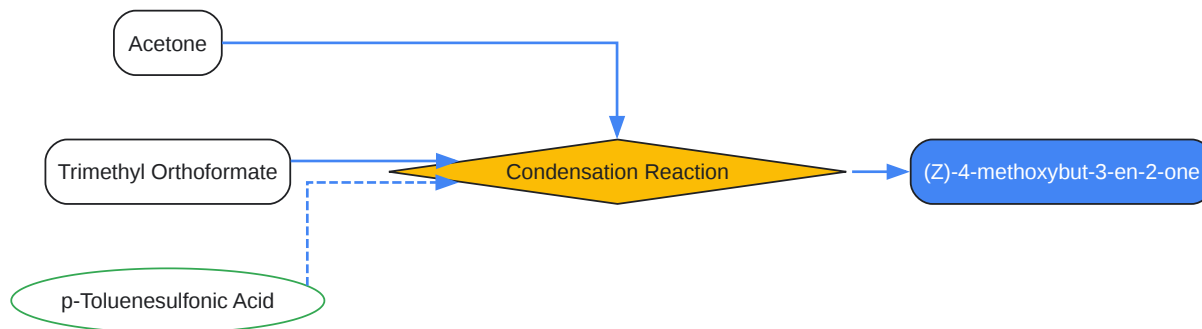
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (1.0 equivalent) and trimethyl orthoformate (1.2 equivalents) in an anhydrous solvent such as toluene.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield (Z)-4-methoxybut-3-en-2-one.

Disclaimer: This is a representative protocol and has not been validated for this specific compound. Optimization of reaction conditions may be necessary.

Synthetic Workflow



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Phone: (601) 213-4426

Email: info@benchchem.com